molecular formula C18H15Cl2NO B11511205 4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Cat. No.: B11511205
M. Wt: 332.2 g/mol
InChI Key: QWBFZWVEOLRQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a cyclopenta[g]quinolin-2-one structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with cyclopentanone in the presence of a strong acid catalyst to form the intermediate, which is then cyclized to the final product under high-temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C18H15Cl2NO

Molecular Weight

332.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one

InChI

InChI=1S/C18H15Cl2NO/c19-15-5-4-12(7-16(15)20)13-9-18(22)21-17-8-11-3-1-2-10(11)6-14(13)17/h4-8,13H,1-3,9H2,(H,21,22)

InChI Key

QWBFZWVEOLRQMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.